3,5-Dibromo-2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide 3,5-Dibromo-2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 638148-43-3
VCID: VC0426272
InChI: InChI=1S/C13H14Br2N6O2S/c1-3-4-21-19-12(18-20-21)17-13(24)16-11(22)8-5-7(14)6-9(15)10(8)23-2/h5-6H,3-4H2,1-2H3,(H2,16,17,19,22,24)
SMILES: CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C(=CC(=C2)Br)Br)OC
Molecular Formula: C13H14Br2N6O2S
Molecular Weight: 478.16g/mol

3,5-Dibromo-2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide

CAS No.: 638148-43-3

Main Products

VCID: VC0426272

Molecular Formula: C13H14Br2N6O2S

Molecular Weight: 478.16g/mol

3,5-Dibromo-2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide - 638148-43-3

CAS No. 638148-43-3
Product Name 3,5-Dibromo-2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Molecular Formula C13H14Br2N6O2S
Molecular Weight 478.16g/mol
IUPAC Name 3,5-dibromo-2-methoxy-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C13H14Br2N6O2S/c1-3-4-21-19-12(18-20-21)17-13(24)16-11(22)8-5-7(14)6-9(15)10(8)23-2/h5-6H,3-4H2,1-2H3,(H2,16,17,19,22,24)
Standard InChIKey QTAQOAUMTFCZDQ-UHFFFAOYSA-N
SMILES CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C(=CC(=C2)Br)Br)OC
Canonical SMILES CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C(=CC(=C2)Br)Br)OC
PubChem Compound 1006502
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator